molecular formula C7H13ISi B3383373 Silane, (4-iodo-1-butynyl)trimethyl- CAS No. 41423-29-4

Silane, (4-iodo-1-butynyl)trimethyl-

Cat. No.: B3383373
CAS No.: 41423-29-4
M. Wt: 252.17 g/mol
InChI Key: AFUSGDYBARURKW-UHFFFAOYSA-N
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Description

Silane, (4-iodo-1-butynyl)trimethyl- is an organosilicon compound with the molecular formula C7H13ISi It is characterized by the presence of an iodine atom attached to a butynyl group, which is further bonded to a trimethylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Silane, (4-iodo-1-butynyl)trimethyl- can be synthesized through several methods. One common approach involves the reaction of trimethylsilylacetylene with iodine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of Silane, (4-iodo-1-butynyl)trimethyl- may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Silane, (4-iodo-1-butynyl)trimethyl- undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of a wide range of derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can yield alkenes or alkanes, depending on the reaction conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organolithium compounds. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Hydrogenation using palladium on carbon or lithium aluminum hydride are common methods.

Major Products Formed

    Substitution Reactions: Products include azido, cyano, and organometallic derivatives.

    Oxidation Reactions: Products include alcohols, ketones, and carboxylic acids.

    Reduction Reactions: Products include alkenes and alkanes.

Scientific Research Applications

Silane, (4-iodo-1-butynyl)trimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: The compound is employed in the synthesis of bioactive molecules and as a precursor in the development of pharmaceuticals.

    Medicine: It is investigated for its potential use in drug delivery systems and as a component in diagnostic agents.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its ability to impart unique properties such as hydrophobicity and thermal stability.

Mechanism of Action

The mechanism by which Silane, (4-iodo-1-butynyl)trimethyl- exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The iodine atom serves as a leaving group, facilitating substitution reactions. The trimethylsilane moiety stabilizes the intermediate species formed during these reactions, allowing for the formation of diverse products. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

  • Silane, (4-bromo-1-butynyl)trimethyl-
  • Silane, (4-chloro-1-butynyl)trimethyl-
  • Silane, (4-fluoro-1-butynyl)trimethyl-

Uniqueness

Silane, (4-iodo-1-butynyl)trimethyl- is unique due to the presence of the iodine atom, which is a better leaving group compared to bromine, chlorine, or fluorine. This property enhances its reactivity in substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, the compound’s ability to undergo a wide range of chemical transformations makes it versatile for various applications in research and industry.

Properties

IUPAC Name

4-iodobut-1-ynyl(trimethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ISi/c1-9(2,3)7-5-4-6-8/h4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUSGDYBARURKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ISi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20439676
Record name Silane, (4-iodo-1-butynyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41423-29-4
Record name Silane, (4-iodo-1-butynyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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